4-Hydroxy-D-valine

Antibiotic biosynthesis Cephalosporium acremonium Metabolic pathway inhibition

Standard D-valine lacks the γ-hydroxyl group required for editing domain studies and lactone formation-substitution with L- or other hydroxylated analogs fails due to stereospecificity mismatches. 4-Hydroxy-D-valine (D-Hyv) uniquely combines D-stereochemistry at C-2 with C-4 hydroxylation. • Enables pathway-specific β-lactam biosynthesis studies: inhibits cephalosporin C production without affecting penicillin N • Privileged substrate for valyl-tRNA synthetase proofreading mechanism research (γ-lactone formation) • Direct building block for solid-phase peptide synthesis via Fmoc-D-Hyv(O-TBDMS)

Molecular Formula C5H11NO3
Molecular Weight 133.15 g/mol
Cat. No. B12828957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-D-valine
Molecular FormulaC5H11NO3
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESCC(CO)C(C(=O)O)N
InChIInChI=1S/C5H11NO3/c1-3(2-7)4(6)5(8)9/h3-4,7H,2,6H2,1H3,(H,8,9)/t3?,4-/m1/s1
InChIKeyYMRZLZUJZNHRLO-SRBOSORUSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-D-valine: Identity and Classification


4-Hydroxy-D-valine (CAS 852691-90-8; synonym: D-γ-hydroxyvaline, D-Hyv) is a non-proteinogenic D-α-amino acid classified as a D-valine derivative bearing a hydroxyl substituent at the γ-position (C-4) [1]. This compound is formally defined by the ChEBI ontology (CHEBI:142413) and is distinguished from the canonical twenty amino acids by its D-configuration and the hydroxyl modification that introduces an additional hydrogen-bond donor/acceptor and a nucleophilic site absent in the parent compound D-valine (CAS 640-68-6) [2].

1
Building Block Non-proteinogenic D-amino acid for solid-phase peptide synthesis with orthogonal protection compatibility
2
Probe Reported substrate for valyl-tRNA synthetase editing studies via hydroxyl-dependent lactone formation
3
Pathway Tool Selective β-lactam biosynthesis modulation in Cephalosporium sp. metabolic studies
4
PTM Research Hapten precursor for anti-4-hydroxy-D-valine antibody development targeting PTM-0111-modified proteins

Why 4-Hydroxy-D-valine Cannot Be Substituted


Attempts to substitute D-valine or other hydroxylated amino acid analogs for 4-Hydroxy-D-valine fail because the combination of D-stereochemistry at C-2 and hydroxylation at C-4 creates a unique pharmacological and biochemical profile that is not replicated by any single in-class compound [1]. D-Valine lacks the hydroxyl necessary for lactone formation and hydrogen-bonding interactions critical for proofreading by valyl-tRNA synthetase, while L-4-hydroxyvaline or 4-hydroxy-L-isoleucine possess the hydroxyl group but exhibit the opposite stereospecificity in ribosomal incorporation and enzymatic recognition [2]. The C-4 hydroxyl of 4-Hydroxy-D-valine also enables site-specific derivatization (e.g., silyl protection for solid-phase peptide synthesis) that is unavailable in the unmodified D-valine scaffold, making direct substitution technically infeasible in protocols requiring orthogonal protection strategies [3].

D-Valine: Lacks the C-4 hydroxyl required for lactone-forming proofreading and silyl-protection strategies; pathway-selectivity profile may not transfer.
L-4-Hydroxyvaline: Opposite stereochemistry at C-2 may shift enzymatic recognition and ribosomal incorporation context relative to the D-enantiomer.
Other hydroxylated amino acids (Hyp, Hyl): Absence of D-configuration and valine side-chain topology limits PTM-0111 specificity and conopeptide structural context.

Quantitative Differentiation Evidence


Selective Inhibition of Cephalosporin C vs. Penicillin N Biosynthesis

In washed mycelium suspensions of Cephalosporium sp. 8650, 4-Hydroxy-D-valine (reported as γ-hydroxyvaline) and D-valine exhibit diametrically opposed selectivity in β-lactam antibiotic pathway inhibition [1]. γ-Hydroxyvaline selectively inhibits the production of cephalosporin C without affecting penicillin N biosynthesis, while D-valine selectively inhibits penicillin N production without blocking cephalosporin C formation [1]. This opposite pathway selectivity—despite both compounds sharing the D-configuration at C-2—demonstrates that the C-4 hydroxyl group confers a fundamentally different interaction with the biosynthetic machinery that cannot be achieved by D-valine alone.

β-Lactam Pathway Selectivity
Head-to-head
Opposite selectivity: 4-Hydroxy-D-valine inhibits cephalosporin C only; D-Valine inhibits penicillin N only
Supports pathway-specific tool compound selection for β-lactam biosynthesis dissection.
Qualitative comparison in washed mycelium suspensions; exact IC50 not reported.
Antibiotic biosynthesis Cephalosporium acremonium Metabolic pathway inhibition β-Lactam precursors

Natural Occurrence in γ-Hydroxyconophans vs. Non-Hydroxylated Conophans

Four conopeptides (gld-V*, gld-V*', mus-V*, mus-V*') isolated from the venoms of Conus gladiator and Conus mus contain 4-Hydroxy-D-valine (D-Hyv) within their ribosomally expressed polypeptide chains—the first known examples of a naturally occurring polypeptide containing D-Hyv [1]. Critically, analogous conopeptides (gld-V and mus-V) containing unmodified D-Val in place of D-Hyv were also isolated from the same venom sources, establishing a direct natural comparator pair [1]. The D-Hyv-containing peptides are designated 'γ-hydroxyconophans' to distinguish them from 'conophans' containing D-Val, and the hydroxylated variants possess a conserved Ser-D-Hyv-Trp motif [2].

Natural Conopeptide Comparator
Head-to-head
Identical peptide backbone; single-atom difference (OH vs. H) at γ-position in gld-V* vs. gld-V
Ser-D-Hyv-Trp motif
Supports comparative structure-activity studies with a natural D-Hyv/D-Val matched pair.
Co-isolated from Conus gladiator and Conus mus venom ducts.
Conopeptide natural products Post-translational modification Conus venom peptides D-amino acid biochemistry

Unique Post-Translational Modification to 4-Hydroxy-D-valine

The UniProt post-translational modification ontology (PTM-0111) defines a specific protein modification that converts an L-valine residue to 4-hydroxy-D-valine (D-4HyVal) [1]. This PTM involves both epimerization at C-2 (L→D) and hydroxylation at C-4, resulting in a stoichiometric formula change of C₀H₀N₀O₁ added per modified residue [1]. This modification is distinct from all other characterized amino acid hydroxylation PTMs (e.g., prolyl hydroxylation, lysyl hydroxylation) which do not involve simultaneous epimerization [2]. The modification has been annotated in metabolic pathway databases across diverse organisms including Saccharomyces cerevisiae, Escherichia coli, Nicotiana tabacum, and Trypanosoma brucei, suggesting evolutionary conservation of the modifying enzymatic machinery [3].

PTM-0111 Classification
Class-level
Unique dual-modification: L→D epimerization + C-4 hydroxylation (+15.9949 Da)
UniProt ontology
Reported PTM classification context; requires validation in target proteome.
Annotated across yeast, E. coli, tobacco, and trypanosome databases.
Post-translational modification Protein hydroxylation Epimerization Oxidative stress markers

Proofreading via γ-Lactone Formation by Valyl-tRNA Synthetase

The 1990 Biochemistry study by Englisch et al. demonstrated that when γ-hydroxyvaline analogs are tested in aminoacylation reactions with valyl-tRNA synthetases from Saccharomyces cerevisiae and Escherichia coli, these analogs are initially activated (forming aminoacyl adenylate) and transferred to tRNA^Val, but are subsequently removed via an editing mechanism mediated by the hydroxyl group [1]. The editing process involves enzymatic deacylation with concomitant conversion of the γ-hydroxyvaline moiety into the corresponding γ-lactone [1]. This lactone-forming proofreading pathway is unavailable to D-valine (which lacks the γ-hydroxyl) and to L-valine (the cognate substrate), making the 4-Hydroxy-D-valine scaffold a unique probe for studying the editing function of ValRS [2].

ValRS Proofreading
Cross-study
Hydroxyl-dependent editing: initial aminoacylation followed by enzymatic deacylation via γ-lactone formation
ATP consumption excess
Supports ValRS editing-domain mechanistic studies; lactone pathway not available to D-Valine.
S. cerevisiae and E. coli ValRS; exact kinetic constants not extractable from reported data.
Aminoacyl-tRNA synthetase fidelity Enzymatic proofreading Misacylation editing γ-Lactone cyclization

Diastereoselective Synthesis of Fmoc-Protected Building Blocks

The optimized synthesis of Fmoc-D-Hyv(O-TBDMS)—the key building block for solid-phase incorporation of 4-Hydroxy-D-valine into peptides—proceeds from D-valine via catalytic K₂PtCl₄/CuCl₂ oxidative hydroxylation (160 °C, 16 h, pressure vessel) [1]. The crude reaction yields D-Hyv with a diastereoselective ratio of 3:1 favoring the (3S,4S) over the (3S,4R) configuration, as determined by ¹H NMR integration of product vs. unreacted D-Val [1]. Using the copper-complex protection strategy, Fmoc-D-Hyv(O-TBDMS) was obtained in 26% overall yield from D-Val, with the individual diastereomers separable by preparative RP-HPLC in 13% isolated yield [1]. By contrast, the alternative 9-BBN complex approach yielded only 2% overall [1].

Synthetic Yield
Head-to-head
26% overall yield (Cu-complex) vs. 2% (9-BBN); 3:1 dr (3S,4S):(3S,4R)
13× yield advantage
Provides procurement benchmark for Fmoc-D-Hyv(O-TBDMS) custom synthesis route evaluation.
K2PtCl4/CuCl2, 160 °C, 16 h; 13% isolated diastereopure yield via RP-HPLC.
Solid-phase peptide synthesis Fmoc-amino acid building blocks Diastereoselective synthesis K2PtCl4/CuCl2 oxidation

Non-Proteinogenic Classification and D-Stereochemistry

4-Hydroxy-D-valine is formally classified within the ChEBI ontology (CHEBI:142413) as a non-proteinogenic amino acid that is simultaneously a D-valine derivative (CHEBI:84130) and a non-proteinogenic amino acid (CHEBI:83820) [1]. This dual classification distinguishes it from L-4-hydroxyvaline (which is the L-enantiomer, differing in stereochemistry at C-2) and from D-valine (which, while also being the non-proteinogenic enantiomer of valine, lacks the hydroxyl group at C-4) [2]. The IUPAC name (2R)-2-amino-4-hydroxy-3-methylbutanoic acid and the InChI stereochemical descriptor (/t3?,4-/m1/s1) explicitly define the D-configuration at C-2, with the C-3 stereocenter configuration determined by the synthetic or biosynthetic route [3].

Stereochemical Identity
Class-level
(2R)-2-amino-4-hydroxy-3-methylbutanoic acid; D-configuration at C-2; MW 133.15
ChEBI:142413
Non-proteinogenic classification supports dedicated probe use; canonical translation machinery not expected to incorporate.
+15.9949 Da mass shift vs. D-Valine; opposite C-2 stereochemistry vs. L-4-hydroxyvaline.
Non-proteinogenic amino acids ChEBI ontology classification Stereochemical comparison

High-Value Research Application Scenarios


Synthesis of γ-Hydroxyconophan Peptides for Neuropharmacology

Solid-phase peptide synthesis of gld-V* (AOANSV*WS-NH₂, where V* = D-Hyv) and its non-hydroxylated comparator gld-V (AOANSVWS-NH₂) using Fmoc-D-Hyv(O-TBDMS) building blocks, as described by Cudic et al. [1]. The synthetic gld-V* product was confirmed to match natural material isolated from Conus gladiator venom by coincidental mass spectra and NMR [1]. This application leverages the direct natural comparator pair (D-Hyv vs. D-Val in identical peptide backbones) to study hydroxylation-dependent modulation of ion channel or receptor activity [2].

Selective Inhibition for β-Lactam Pathway Dissection

4-Hydroxy-D-valine selectively inhibits cephalosporin C production in Cephalosporium sp. without affecting penicillin N biosynthesis, while D-valine exhibits the exact opposite selectivity [3]. This differential selectivity enables pathway-specific metabolic studies where researchers can independently modulate the cephalosporin C branch versus the penicillin N branch of β-lactam biosynthesis using a matched pair of small-molecule tools (4-Hydroxy-D-valine and D-valine).

Probing Valyl-tRNA Synthetase Editing via Lactone Formation

The γ-hydroxyl group of 4-Hydroxy-D-valine enables a unique proofreading mechanism where misacylated tRNA^Val is enzymatically deacylated with concomitant γ-lactone formation [4]. This property makes 4-Hydroxy-D-valine a privileged substrate for studying the editing (proofreading) domain of valyl-tRNA synthetases from both prokaryotic and eukaryotic sources [4]. Neither D-valine nor L-valine can undergo this hydroxyl-dependent editing pathway, making the compound irreplaceable for this specific enzymological application.

Development of Anti-4-Hydroxy-D-valine Antibodies for PTM Detection

The unique PTM-0111 modification (conversion of L-valine to 4-hydroxy-D-valine in proteins) [5] creates a neo-epitope that is absent in proteins containing only canonical amino acids or other hydroxylated modifications (e.g., hydroxyproline, hydroxylysine). Procurement of pure 4-Hydroxy-D-valine enables hapten conjugation and antibody generation for detecting this specific PTM in proteomic studies across organisms ranging from yeast to plants to trypanosomes, where the modification has been annotated [6].

Application
Selection Property
Validation Focus
γ-Hydroxyconophan peptide synthesis
Stereochemical control and SPPS compatibility
Peptide identity confirmation by MS and NMR
β-Lactam pathway dissection
Selective pathway modulation context
Cephalosporin C vs. penicillin N endpoint monitoring
ValRS editing mechanism studies
Hydroxyl-dependent proofreading context
Lactone formation assay validation
Anti-4-hydroxy-D-valine antibody development
PTM-specific hapten conjugation context
Neo-epitope detection in proteomic samples
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